Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-
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Overview
Description
Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-: is an organic compound characterized by a benzene ring substituted with two 2-(2-chloroethoxy)ethoxy groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]- typically involves the reaction of 1,4-dihydroxybenzene with 2-(2-chloroethoxy)ethanol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of 1,4-dihydroxybenzene are replaced by 2-(2-chloroethoxy)ethoxy groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]- can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reaction conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Scientific Research Applications
Chemistry: Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]- is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine:
Industry: In the industrial sector, Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]- can be used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]- involves its interaction with various molecular targets, depending on the specific application. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.
Comparison with Similar Compounds
Benzene, 1,4-bis(2-chloroethoxy)-: Similar structure but lacks the additional ethoxy groups.
Benzene, 1,4-bis(2-hydroxyethoxy)-: Similar structure but with hydroxyl groups instead of chloroethoxy groups.
Benzene, 1,4-bis(2-methoxyethoxy)-: Similar structure but with methoxy groups instead of chloroethoxy groups.
Uniqueness: Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]- is unique due to the presence of two 2-(2-chloroethoxy)ethoxy groups, which provide specific reactivity and potential for further functionalization. This makes it a versatile compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
1,4-bis[2-(2-chloroethoxy)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2O4/c15-5-7-17-9-11-19-13-1-2-14(4-3-13)20-12-10-18-8-6-16/h1-4H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVMARODXOFQGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCOCCCl)OCCOCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448999 |
Source
|
Record name | Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93179-57-8 |
Source
|
Record name | Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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